4-Phenyl-1-(1-phenylhexyl)piperidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H31NO |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
4-phenyl-1-(1-phenylhexyl)piperidin-4-ol |
InChI |
InChI=1S/C23H31NO/c1-2-3-6-15-22(20-11-7-4-8-12-20)24-18-16-23(25,17-19-24)21-13-9-5-10-14-21/h4-5,7-14,22,25H,2-3,6,15-19H2,1H3 |
InChI Key |
AHZUGQDNSYDLNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=CC=C1)N2CCC(CC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for 4 Phenyl 1 1 Phenylhexyl Piperidin 4 Ol and Analogues
General Synthetic Approaches to 4-Phenylpiperidin-4-ol (B156043) Scaffolds
The 4-phenylpiperidin-4-ol core is a crucial structural motif, and its synthesis is a foundational step. Several methods have been developed for its construction, often involving the formation of the piperidine (B6355638) ring and the simultaneous or subsequent introduction of the phenyl and hydroxyl groups at the 4-position.
Application of Grignard Reagents in Piperidine Synthesis
Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. In the context of piperidine synthesis, a key application involves the reaction of a Grignard reagent, such as phenylmagnesium halide, with a 4-piperidone (B1582916) derivative. This nucleophilic addition to the carbonyl group of the piperidone results in the formation of the tertiary alcohol and the introduction of the phenyl group at the 4-position. google.comyoutube.com
The general scheme for this reaction is as follows:
A protected 4-piperidone is treated with a phenyl Grignard reagent, followed by an acidic workup to yield the 4-phenyl-4-hydroxypiperidine.
This method is highly effective for creating the 4-phenyl-4-ol substitution pattern. The choice of the N-protecting group on the starting piperidone is critical and can be selected to be stable under the Grignar reaction conditions and readily removable later in the synthetic sequence. google.com
Methodologies for N-Substitution of Piperidine Derivatives
Once the 4-phenylpiperidin-4-ol scaffold is in hand, the next crucial step is the introduction of the desired substituent on the piperidine nitrogen. This is typically achieved through N-alkylation or reductive amination reactions. researchgate.net
N-Alkylation: This is a common method for introducing alkyl or phenylalkyl groups onto the piperidine nitrogen. researchgate.net It involves the reaction of the secondary amine of the piperidine scaffold with an appropriate alkylating agent, such as an alkyl halide or a tosylate, in the presence of a base. For the synthesis of 4-phenyl-1-(1-phenylhexyl)piperidin-4-ol, this would involve reacting 4-phenylpiperidin-4-ol with a 1-phenylhexyl halide. The choice of base and solvent is important to optimize the reaction yield and minimize side reactions.
Reductive Amination: This two-step, one-pot process involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. researchgate.net This method is particularly useful for introducing more complex substituents on the nitrogen atom.
Synthesis of N-Phenylhexyl and Related Phenylalkyl Piperidine Analogues
The synthesis of N-phenylhexyl and other N-phenylalkyl piperidine analogues follows the general principles of N-substitution described above. researchgate.netnih.govacs.org The key is the selection of the appropriate phenylalkyl halide or carbonyl compound for the alkylation or reductive amination step, respectively. For instance, to synthesize N-phenylhexyl analogues, one would use a phenylhexyl halide or a phenylhexanal/phenylhexanone.
Structure-activity relationship (SAR) studies have shown that the nature of the linker between the piperidine ring and the phenyl ring, as well as the substitution pattern on the phenyl ring, significantly influences the biological activity of these compounds. nih.govacs.org This highlights the importance of having versatile synthetic methods to access a wide range of analogues for biological evaluation.
Green Chemistry Considerations in the Synthesis of 4-Aminomethyl-1-(2-phenylethyl)-piperidin-4-ol and Analogues
In modern pharmaceutical synthesis, there is a growing emphasis on developing environmentally friendly processes. For the synthesis of related compounds like 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol, which is a key intermediate for the drug Fenspiride HCl, green chemistry principles have been applied. journaljpri.com
Traditional synthetic routes for such compounds often utilize hazardous, toxic, and expensive reagents. journaljpri.com Research has focused on replacing these with safer and more sustainable alternatives. For example, aqueous ammonia (B1221849) has been successfully used as a substitute for more hazardous reagents in the synthesis of 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol. journaljpri.com This modification not only makes the process more environmentally friendly and cost-effective but also enhances safety, particularly for large-scale production. journaljpri.com The use of deep eutectic solvents, which are biodegradable and have low toxicity, is another green approach that has been explored in the synthesis of piperidin-4-one derivatives. asianpubs.org
Derivatization of the 4-Hydroxypiperidine Moiety for Structure-Activity Exploration
The 4-hydroxy group of the piperidine moiety is a key site for derivatization to explore structure-activity relationships (SAR). researchgate.netresearchgate.net By modifying this functional group, chemists can fine-tune the compound's properties, such as its polarity, hydrogen bonding capacity, and metabolic stability, which can in turn affect its biological activity.
Common derivatization strategies include:
Esterification: The hydroxyl group can be converted to an ester by reacting it with an acyl chloride or an acid anhydride. researchgate.netnih.gov
Etherification: Formation of an ether can be achieved by reacting the alcohol with an alkyl halide under basic conditions.
Replacement with other functional groups: The hydroxyl group can be replaced by other functionalities, such as an amino group, to investigate the impact of different functional groups at this position.
These derivatization studies are crucial for optimizing the pharmacological profile of the lead compound and identifying analogues with improved potency and selectivity. nih.govacs.org
Structure Activity Relationship Sar Investigations of 4 Phenyl 1 1 Phenylhexyl Piperidin 4 Ol Analogues
Impact of N-Substituent Modifications on Biological Activity
The substituent at the piperidine (B6355638) nitrogen (N-substituent) plays a critical role in determining the pharmacological profile of 4-phenylpiperidin-4-ol (B156043) analogues. Modifications in this region significantly influence receptor affinity and efficacy.
Role of Alkyl/Phenylalkyl Chains on Piperidine Nitrogen
The nature of the alkyl or phenylalkyl chain attached to the piperidine nitrogen is a key determinant of biological activity. Research has shown that varying the length and composition of this chain can dramatically alter a compound's interaction with its target receptors.
The following table summarizes the impact of different N-substituents on the activity of 4-phenylpiperidin-4-ol analogues, drawing from various studies on related piperidine series.
| N-Substituent | General Effect on Activity | Receptor Selectivity | Reference |
| Methyl | Often results in potent agonism | Mu-opioid selective | nih.gov |
| Allyl | Can produce antagonistic properties | Mu-opioid selective | nih.gov |
| Phenethyl | Generally leads to high-potency agonism | Mu-opioid selective | nih.govnih.gov |
| Propyl, Butyl, Heptyl | Can introduce affinity for other receptors (e.g., cannabinoid) | May vary | nih.gov |
Significance of Phenyl Ring Substituent Patterns and Spacers
The presence, position, and type of substituents on the phenyl ring can fine-tune the compound's affinity and efficacy. For example, in a series of piperidinol-based anti-tuberculosis agents, 4-chloro and 4-trifluoromethyl substitutions on a phenoxy ring were found to be the most active, highlighting the importance of specific electronic and steric properties. nih.gov The introduction of aromatic rings can enhance interactions with drug targets through phenomena like π-π stacking and hydrogen bonding. mdpi.com
The spacer between the phenyl ring and the piperidine nitrogen also plays a crucial role. Studies on fentanyl analogues have shown that the length and flexibility of this spacer are critical for optimal receptor binding. nih.gov A linker between the piperidine ring and a phenyl ring has been shown to be pivotal for binding affinity and selectivity in a series of potent and selective μ-opioid receptor agonists. nih.gov
The table below illustrates the effects of phenyl ring substitutions and spacers on the activity of related piperidine compounds.
| Phenyl Ring Substituent | Spacer | General Effect on Activity | Reference |
| 4-Chloro | Phenoxypropyl | Increased anti-tuberculosis activity | nih.gov |
| 4-Trifluoromethyl | Phenoxypropyl | Increased anti-tuberculosis activity | nih.gov |
| Unsubstituted | Phenoxypropyl | Decreased anti-tuberculosis activity | nih.gov |
| Not Applicable | Ethylene | Potent mu-opioid agonism (in fentanyl) | nih.gov |
Influence of the 4-Phenylpiperidin-4-ol Moiety on Receptor Interactions
The 4-phenylpiperidin-4-ol core is a fundamental pharmacophore that dictates the primary mode of interaction with various receptors. icm.edu.plresearchgate.net This rigid scaffold correctly orients the phenyl group and the hydroxyl group, which are often essential for receptor binding and activation.
The phenyl group can engage in hydrophobic and π-stacking interactions within the receptor's binding pocket. icm.edu.pl The axial or equatorial orientation of this phenyl group can significantly impact activity, with the axial conformation often being associated with agonism in certain opioid-like compounds. nih.govnih.gov The tertiary hydroxyl group at the 4-position can act as a hydrogen bond donor or acceptor, forming a crucial anchoring point with the receptor.
In some contexts, the 4-phenylpiperidin-4-ol moiety has been identified as a key contributor to the biological activity of compounds, including antimicrobial and antifungal properties. icm.edu.plresearchgate.net This suggests its ability to interact with a diverse range of biological targets. The inherent structural features of this moiety make it a privileged scaffold in medicinal chemistry for targeting G-protein coupled receptors and other proteins. acs.org
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry is a critical factor in the SAR of 4-phenyl-1-(1-phenylhexyl)piperidin-4-ol analogues. The three-dimensional arrangement of atoms can dramatically affect how a molecule binds to its chiral receptor environment.
For instance, in a study of piperidinol analogues with anti-tuberculosis activity, the (R) and (S) enantiomers of a compound with a chiral side chain exhibited different levels of activity. nih.gov Specifically, 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol and its (S)-enantiomer both showed good anti-tuberculosis activity, but stereochemistry can often lead to significant differences in potency and off-target effects. nih.gov
Comparative SAR with Other Piperidine-Based Pharmacophores
The SAR of this compound analogues can be better understood by comparing it with other well-known piperidine-based pharmacophores, such as those found in fentanyl and meperidine.
Fentanyl and its analogues, which are 4-anilinopiperidines, share the piperidine core but differ in the substituent at the 4-position. nih.gov The N-phenethyl group is a common feature that contributes to high potency in both classes of compounds. However, the anilino group in fentanyl allows for different interactions within the opioid receptor compared to the 4-phenyl-4-ol moiety.
Meperidine and related 4-phenylpiperidines that lack the 4-hydroxyl group also provide a valuable comparison. The absence of the hydroxyl group removes a key hydrogen bonding interaction, which can alter the binding mode and efficacy. nih.gov Studies on 4-alkyl-4-(m-hydroxyphenyl)piperidines show that the size of the 4-alkyl group influences the preferred conformation (phenyl axial vs. equatorial), which in turn affects whether the compound acts as an agonist or antagonist. nih.govnih.gov
The following table provides a comparative overview of different piperidine-based pharmacophores.
| Pharmacophore | Key Structural Features | General Biological Activity | Reference |
| 4-Phenyl-4-hydroxypiperidines | 4-phenyl and 4-hydroxyl groups | Opioid agonism/antagonism, other CNS effects | nih.gov |
| 4-Anilinopiperidines (Fentanyl-like) | 4-anilino group, N-phenethyl | Potent mu-opioid agonism | nih.gov |
| 4-Phenylpiperidines (Meperidine-like) | 4-phenyl group, lacks 4-hydroxyl | Opioid agonism | nih.gov |
| 4-Alkyl-4-(m-hydroxyphenyl)piperidines | 4-alkyl and m-hydroxyphenyl groups | Mu-selective opioid agonism/antagonism | nih.govnih.gov |
Receptor Binding Profiling and Molecular Target Interactions of 4 Phenyl 1 1 Phenylhexyl Piperidin 4 Ol Analogues
Sigma-1 Receptor (σ1R) Affinity and Selectivity Studies
The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein implicated in a variety of cellular functions and represents a significant target for 4-phenylpiperidine (B165713) analogues.
The affinity of novel ligands for sigma-1 (σ1) and sigma-2 (σ2) receptor sites is routinely determined through in vitro radioligand binding assays. These assays measure the displacement of a specific radiolabeled ligand by the test compound in brain tissue homogenates, typically from guinea pigs. For σ1 receptor sites, [³H]-(+)-pentazocine is a commonly used radioligand, while [³H]-1,3-di(2-tolyl)guanidine (DTG) is used for σ2 sites, often in the presence of an unlabeled compound to mask the σ1 sites. mdpi.com
The binding affinity is expressed as the inhibition constant (Ki), with lower values indicating higher affinity. For instance, a series of phenoxyalkylpiperidines demonstrated high affinity for the σ1 receptor, with Ki values in the subnanomolar to micromolar range. nih.gov Specifically, compounds like 1-[3-(4-chlorophenoxy)propyl]-4-methylpiperidine exhibited a Ki of 0.34 nM for the σ1 receptor. nih.gov Structural modifications, such as the length of the linker between the piperidine (B6355638) and phenoxy moieties, have been shown to influence this affinity. nih.gov
A crucial aspect of drug development is ensuring a ligand's selectivity for its intended target to minimize off-target effects. Analogues of 4-phenylpiperidine have been evaluated for their binding affinity at a wide array of other receptors.
One notable analogue, 2-(4-phenylpiperidinyl)ethyl 1-(4-nitrophenyl)-cyclopentanecarboxylate hydrochloride (RLH-033), displayed exceptional affinity for the σ1 receptor (Ki = 50 pM) and remarkable selectivity. nih.gov It was found to be largely inactive at phencyclidine, NMDA, and opioid receptors. nih.gov Its selectivity over various G protein-coupled receptors was significant, highlighting the potential for developing highly specific σ1R ligands from the 4-phenylpiperidine scaffold. nih.gov
| Receptor Subtype | Selectivity Fold (RLH-033 vs. σ1R) |
| Muscarinic M1 | > 17,600 |
| Muscarinic M2 | > 34,200 |
| Dopamine D1 | > 58,000 |
| Dopamine D2 | > 7,000 |
This table presents the selectivity of the 4-phenylpiperidine analogue RLH-033 for the sigma-1 receptor over other major receptor subtypes, as reported in studies. nih.gov
Opioid Receptor Binding Characteristics (µ, δ, κ)
The 4-phenylpiperidine core is a well-established pharmacophore in many potent opioid analgesics. Consequently, analogues of 4-Phenyl-1-(1-phenylhexyl)piperidin-4-ol have been extensively studied for their interactions with the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). Generally, many compounds in this family exhibit a preference for the µ-opioid receptor (MOR). researchgate.net
Many 4-phenylpiperidine derivatives function as agonists at opioid receptors, meaning they activate the receptor to produce a biological response. For example, small molecule agonists based on this scaffold have demonstrated excellent agonistic activity at the human µ-opioid receptor. nih.gov The nature of the substituent on the piperidine nitrogen is a key determinant of agonist versus antagonist activity. mdpi.com While some analogues act as potent µ-agonists, others have been specifically designed to target other opioid receptors. A novel series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives was developed, yielding compounds with full agonist activity and high selectivity for the δ-opioid receptor. researchgate.net
Growing evidence suggests that G protein-coupled receptors, including opioid receptors, can form functional heterodimers, such as the µ-δ opioid receptor (µOR-δOR) heteromer. These complexes possess unique pharmacological properties distinct from their individual monomeric receptors and represent novel therapeutic targets. nih.gov Ligands that selectively target these heterodimers could offer new avenues for pain treatment with potentially fewer side effects. nih.gov High-throughput screening has identified piperidine-containing small molecules that are biased agonists for the µOR-δOR heteromer. One such compound, CYM51010, showed activity in cells expressing the µOR-δOR heteromer but not in cells expressing only µOR or δOR alone, suggesting that the 4-phenylpiperidine scaffold can be adapted to create ligands that selectively activate these receptor complexes.
NMDA Receptor (NMDAR) Antagonism and Subtype Selectivity (e.g., NR1/2B)
In addition to sigma and opioid receptors, the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and excitotoxicity, is another significant target for this class of compounds. Certain analogues function as NMDA receptor antagonists, blocking receptor activation.
A structure-activity relationship program based on ifenprodil, a known NMDA antagonist, led to the discovery of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol (CP-101,606). This compound is a potent and selective antagonist of NMDA receptors, particularly those containing the NR2B subunit. It potently protects cultured neurons from glutamate-induced toxicity with an IC50 of 10 nM. Further optimization of a related series identified 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (Co 101244/PD 174494) as a novel NMDA receptor antagonist with high selectivity for the NR1/2B subunit combination (IC50 = 0.025 µM). These findings underscore the potential to modify the 4-phenylpiperidin-4-ol (B156043) structure to create potent and subtype-selective NMDA receptor antagonists for neuroprotective applications.
Histamine (B1213489) H3 Receptor Antagonism
The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H3R have been investigated for their potential in treating various neurological and psychiatric disorders. The 4-phenylpiperidine scaffold is a key structural feature in many compounds targeting the H3R.
While direct research on the histamine H3 receptor antagonism of this compound is not extensively documented in publicly available literature, the structural characteristics of this compound are consistent with those of known H3R antagonists. The piperidine moiety, in particular, has been identified as a critical structural element for activity at the H3 receptor. nih.gov Studies on a series of piperidine derivatives have shown that the nature of the substituent on the piperidine nitrogen plays a significant role in determining the affinity and efficacy at the H3R.
Research on related 4-oxypiperidine derivatives has demonstrated that compounds with a benzyl (B1604629) moiety at the 1-position of the piperidine ring can exhibit nanomolar affinity for the human H3 receptor (hH3R). nih.gov For instance, the compound ADS031, which features a benzyl substituent, displayed a pA2 value of 7.54, indicating potent antagonist/inverse agonist activity at the guinea pig H3 receptor (gpH3R). nih.gov Another analogue, ADS024, showed a similar potency with a pA2 of 7.57. nih.gov
Furthermore, structure-activity relationship (SAR) studies on other piperidine-based compounds have revealed that the presence of a phenylalkyl group attached to the piperidine nitrogen can confer high affinity for the H3 receptor. nih.gov The length and nature of this alkyl chain, along with substitutions on the phenyl ring, are crucial for optimizing receptor binding. For a series of 4-(ω-phenylalkyl)-1H-imidazoles, an optimal H3 receptor activity was observed with a pentylene spacer. nih.gov
Given that this compound possesses both the core 4-phenylpiperidine structure and a phenylhexyl group on the piperidine nitrogen, it is plausible that this compound and its analogues would exhibit affinity for the histamine H3 receptor. The "1-phenylhexyl" substituent provides a significant lipophilic domain which is often a feature of potent H3R antagonists.
Table 1: Histamine H3 Receptor Antagonist Activity of Related Piperidine Derivatives
| Compound | Structure | Receptor | Affinity/Activity | Reference |
|---|---|---|---|---|
| ADS031 | 1-benzyl-4-((naphthalen-1-yloxy)methyl)piperidin-4-ol | gpH3R | pA2 = 7.54 | nih.gov |
| ADS024 | 1-benzyl-4-((6-methoxynaphthalen-2-yloxy)methyl)piperidin-4-ol | gpH3R | pA2 = 7.57 | nih.gov |
| 4-(ω-phenylpentyl)-1H-imidazole | Not a piperidine, but illustrates the importance of the phenylalkyl chain | H3R | pA2 = 7.8 ± 0.1 | nih.gov |
| Compound 5 (from Szczepańska et al., 2022) | A piperidine derivative | hH3R | Ki = 7.70 nM | nih.gov |
| Compound 4 (from Szczepańska et al., 2022) | A piperazine (B1678402) derivative (for comparison) | hH3R | Ki = 3.17 nM | nih.gov |
Note: The data in this table is for structurally related compounds to infer the potential activity of this compound and its analogues.
Other Identified Molecular Interactions (e.g., DNA Gyrase, Lanosterol (B1674476) 14α-demethylase, KEAP1-NRF2)
Beyond its potential interaction with the histamine H3 receptor, a pyrazole (B372694) derivative of 4-phenylpiperidin-4-ol, referred to as CHP, has been investigated for its interactions with other significant molecular targets, including DNA gyrase, lanosterol 14α-demethylase, and the Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (NRF2) pathway. These interactions suggest a broader biological activity profile for analogues of this compound.
In silico molecular docking studies revealed that the CHP molecule exhibits strong interactions with these target receptors. The binding energies were found to be in the range of –10.0 to –8.5 kcal/mol, which is a significant finding. capes.gov.br
DNA Gyrase: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial agents. The pyrazole derivative of 4-phenylpiperidin-4-ol (CHP) was found to interact with DNA gyrase. capes.gov.br The binding energy of CHP with DNA gyrase was reported to be -3.4 Kcal/mol, positioning itself at the DNA-protein interface. capes.gov.br This suggests a potential mechanism for antibacterial activity.
Lanosterol 14α-demethylase: This enzyme is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. It is a primary target for antifungal drugs. The CHP compound also showed interaction with lanosterol 14α-demethylase in molecular docking studies, indicating potential antifungal properties. capes.gov.br
KEAP1-NRF2 Pathway: The KEAP1-NRF2 pathway is a major regulator of cytoprotective responses to oxidative and electrophilic stress. Activation of NRF2 is a therapeutic strategy for diseases involving oxidative stress. The synthesized CHP molecule was studied for its interaction with the KEAP1/NRF2 proteins. capes.gov.br The molecular docking studies demonstrated a notable binding affinity of the CHP molecule with these proteins, suggesting a potential role in modulating oxidative stress responses. capes.gov.br
Table 2: Molecular Docking Binding Energies of a 4-Phenylpiperidin-4-ol Pyrazole Derivative (CHP)
| Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| DNA Gyrase | -3.4 | capes.gov.br |
| Lanosterol 14α-demethylase | -10.0 to -8.5 (range) | capes.gov.br |
| KEAP1/NRF2 | -10.0 to -8.5 (range) | capes.gov.br |
Note: The data in this table is for a pyrazole derivative of 4-phenylpiperidin-4-ol (CHP) and not the parent compound.
Preclinical Pharmacological Efficacy and Mechanisms of Action of 4 Phenyl 1 1 Phenylhexyl Piperidin 4 Ol Analogues
Neuroprotective Effects in In Vitro and In Vivo Models of Brain Injury
Analogues of 4-Phenyl-1-(1-phenylhexyl)piperidin-4-ol have demonstrated significant neuroprotective properties in various experimental models of brain injury. These compounds, often acting as sigma-1 receptor ligands, have been shown to mitigate the damaging effects of ischemia and other neuronal insults.
Attenuation of Neuronal Cell Death
Research has shown that analogues of this compound can protect neurons from cell death. For instance, the potent sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl)piperidine (B144020) (PPBP) has been found to reduce neuronal damage in models of global hypoxia-ischemia in newborn piglets. nih.govnih.gov This protection is dose-dependent and has been observed in the putamen region of the brain. nih.gov In studies on traumatic brain injury (TBI), various neuroprotective strategies aim to prevent progressive tissue damage and the subsequent neuronal cell death that occurs. researchgate.netsciety.org The mechanisms underlying this neuronal death are complex and involve multiple pathways, including apoptosis. researchgate.net
Stabilization of Mitochondrial Membrane Potential
The neurotoxic metabolite 1-methyl-4-phenylpyridinium (MPP+), which is structurally related to some piperidine (B6355638) derivatives, is known to inhibit mitochondrial respiration. nih.govnih.gov Analogues of MPP+ have been evaluated for their effects on mitochondria, with findings indicating that their inhibitory potency is related to their ability to accumulate within the mitochondria. nih.govnih.gov This accumulation is an energy-dependent process driven by the transmembrane potential. nih.gov While these studies focus on inhibition, the broader context suggests that modulation of mitochondrial function is a key aspect of the action of these compounds.
Inhibition of Microglial Activation and Neuroinflammation
Microglial activation is a key component of the neuroinflammatory response to brain injury and neurodegenerative diseases. nih.govresearchgate.net Studies have shown that inhibiting microglial activation can be neuroprotective. nih.gov For example, piperine, a compound containing a piperidine moiety, has been shown to reduce the number of activated microglia and the expression of the pro-inflammatory cytokine IL-1β in a mouse model of Parkinson's disease. nih.gov The inhibition of NADPH oxidase, an enzyme involved in the production of reactive oxygen species by microglia, can promote a shift in microglial activation from a pro-inflammatory to an anti-inflammatory state. nih.gov This modulation of microglial phenotype is considered a promising neuroprotective strategy. nih.gov
Effects on Excitotoxicity and Ischemic Brain Injury
Analogues of this compound have shown efficacy in models of ischemic brain injury. Intravenous administration of PPBP has been demonstrated to decrease the volume of brain infarction following transient focal ischemia in rats. nih.gov This protective effect was observed in both the cerebral cortex and the striatum. nih.gov The timing of administration appears to be crucial, as prolonged treatment with PPBP beyond 24 hours did not confer neuroprotection in one study. nih.gov In neonatal piglets subjected to hypoxia-ischemia, PPBP was found to protect striatal neurons, an effect associated with the modulation of neuronal nitric oxide synthase (nNOS) and its interaction with postsynaptic density-95 (PSD-95). nih.govnih.gov Furthermore, other piperidine derivatives, such as TAK-147, have been shown to ameliorate cognitive impairments caused by chronic cerebral ischemia in rats. nih.gov
Influence on Neuroplasticity and Neurotrophic Factor Expression
Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), are crucial for neuronal survival, development, and plasticity. frontiersin.org The expression and function of neurotrophic factors can be influenced by various factors, including exercise and certain pharmacological agents. nih.govhelsinki.fi Research has shown that the BDNF receptor, TrkB, is a key player in mediating the effects of neurotrophins. frontiersin.org Some studies have investigated the impact of genetic variations, such as the Val66Met polymorphism in the BDNF gene, on neuronal function and response to therapeutic interventions. nih.govfrontiersin.org While direct evidence linking this compound analogues to the expression of specific neurotrophic factors is still emerging, their neuroprotective effects suggest a potential interplay with these critical signaling pathways that support neuronal health and plasticity.
Antiproliferative and Antitumorigenic Investigations
Certain derivatives of piperidine have been investigated for their potential antiproliferative effects. In one study, a series of new ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives were synthesized and evaluated for their cytotoxic potential against several human leukemia cell lines. nih.gov These compounds demonstrated interesting activity against both lymphoid and myeloid leukemia cell lines, with some derivatives showing high selectivity for leukemia cells over normal hematopoietic cells. nih.gov This suggests that the piperidine scaffold can be incorporated into molecules with potential antitumorigenic properties.
Data Tables
Table 1: Neuroprotective Effects of PPBP in Ischemic Models
| Model | Species | Key Findings | Reference |
| Transient Focal Ischemia | Rat | Decreased infarction volume in cortex and striatum. nih.gov | nih.gov |
| Transient Focal Ischemia | Rat | Neuroprotection observed with 1-day treatment, but not with prolonged (2-4 days) treatment. nih.gov | nih.gov |
| Global Hypoxia-Ischemia | Newborn Piglet | Dose-dependent protection of striatal neurons. nih.gov | nih.gov |
Table 2: Antiproliferative Activity of Pyrrolo[1,2-a]quinoxaline Derivatives
| Compound | Cell Line | Activity | Reference |
| Pyrroloquinoxaline 1a | Leukemia Cell Lines | High activity against leukemia cells, low activity against normal hematopoietic cells. nih.gov | nih.gov |
| Pyrroloquinoxaline 1m,n | Leukemia Cell Lines | High activity against leukemia cells, low activity against normal hematopoietic cells. nih.gov | nih.gov |
Inhibition of Cancer Cell Viability (e.g., HCT-116, HL-60 cells)
The piperidine nucleus is a key structural motif in many pharmacologically active molecules. While various heterocyclic compounds have been evaluated for their anticancer properties, specific data on the inhibitory effects of this compound analogues on the viability of human colon carcinoma (HCT-116) and human promyelocytic leukemia (HL-60) cell lines are not extensively detailed in the available literature.
However, related studies on other cell lines or different heterocyclic structures provide context for this area of research. For instance, synthetic 6,7-annulated-4-substituted indole (B1671886) compounds have demonstrated antiproliferative activities in the micromolar range against HL-60 tumor cells. nih.gov The efficacy of these indole compounds was found to be dependent on both the concentration and the duration of exposure. nih.gov Similarly, certain cyclopentenyl analogues of cytidine (B196190) have been shown to inhibit the growth of HL-60 cells and induce differentiation into mature myeloid cells. nih.gov These findings highlight the general potential of novel heterocyclic compounds in cancer research, though direct evidence for the 4-phenyl-piperidin-4-ol class against HCT-116 and HL-60 cells remains an area for further investigation.
Apoptotic Pathway Activation (e.g., Caspase-3)
Apoptosis, or programmed cell death, is a critical mechanism for tissue homeostasis, and its dysregulation is a hallmark of cancer. A key event in the classical apoptotic pathway is the activation of a cascade of cysteine-aspartic proteases known as caspases. The executioner caspase, caspase-3, plays a central role in this process by cleaving numerous cellular substrates, which ultimately leads to the dismantling of the cell. nih.govnih.gov The activation of caspase-3 is therefore a widely used biomarker for the induction of apoptosis in preclinical cancer studies. nih.gov
While apoptosis is a common mechanism of action for anticancer agents, specific research detailing the activation of caspase-3 or other apoptotic pathways by this compound analogues is limited. The classic apoptotic pathway involves the activation of effector caspases like caspase-3, often following mitochondrial events. nih.gov Although it is plausible that analogues from this chemical class could induce apoptosis, dedicated studies are required to confirm this hypothesis and to elucidate the specific molecular players, such as caspase-3, that might be involved.
Antimicrobial Activity Studies (Antifungal and Antibacterial)
Derivatives of the piperidin-4-one and 4-hydroxy-4-phenylpiperidine scaffold have been the subject of multiple studies to evaluate their potential as antimicrobial agents. These investigations have revealed that certain analogues possess significant activity against a range of bacterial and fungal pathogens.
In various studies, piperidin-4-one derivatives have been synthesized and screened for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. A series of 2,6-diaryl-3-methyl-4-piperidones demonstrated good activity when compared against the standard drug ampicillin. biomedpharmajournal.org The antibacterial screening was performed against strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. biomedpharmajournal.org
Another study focusing on a novel 2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methyl piperidin-4-one derivative also reported potential antimicrobial efficiency against Staphylococcus aureus (Gram-positive) and Enterobacter sp. (Gram-negative). yu.edu.jo The addition of a thiosemicarbazide (B42300) moiety to the piperidin-4-one core was found to enhance antimicrobial effects. biomedpharmajournal.orgyu.edu.jo
The antifungal potential of this class of compounds has also been established. Thiosemicarbazone derivatives of piperidin-4-ones, in particular, have shown significant antifungal activity, sometimes greater than the parent piperidone compounds, when compared against the standard drug terbinafine. biomedpharmajournal.org These compounds were effective against various fungal species, including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. biomedpharmajournal.org Some 4-hydroxycoumarin (B602359) derivatives, which share certain structural features, also exhibited activity against Candida albicans, although it was weaker than their antibacterial effects. nih.gov
The tables below summarize the findings from representative studies on the antimicrobial activity of piperidine derivatives.
Table 1: Antibacterial Activity of Piperidin-4-one Analogues
| Compound Type | Bacterial Strain(s) | Outcome | Reference |
|---|---|---|---|
| 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus, E. coli, Bacillus subtilis | Good activity compared to ampicillin | biomedpharmajournal.org |
Table 2: Antifungal Activity of Piperidin-4-one Analogues
| Compound Type | Fungal Strain(s) | Outcome | Reference |
|---|---|---|---|
| Thiosemicarbazone derivatives of piperidin-4-one | M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Significant activity compared to terbinafine | biomedpharmajournal.org |
These results suggest that the piperidine scaffold is a promising template for the development of new antimicrobial agents. biomedpharmajournal.org
Modulation of Nitric Oxide Release and Related Pathways
Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. nih.gov The modulation of NO levels, either through exogenous NO-releasing compounds (NO donors) or through inhibitors of nitric oxide synthase (NOS), represents a significant therapeutic strategy for various diseases. nih.gov Depending on its concentration and the cellular environment, NO can have both beneficial and detrimental effects. nih.gov
The study of compounds that can modulate NO pathways is an active area of research. For example, certain flavone (B191248) derivatives have been shown to inhibit the production of nitric oxide in macrophages, suggesting a role in controlling inflammatory reactions. nih.gov However, specific preclinical studies investigating the capacity of this compound analogues to modulate nitric oxide release or interact with NOS enzymes are not described in the reviewed scientific literature. Therefore, it remains unknown whether this particular class of compounds acts as NO donors, NOS inhibitors, or has any effect on NO-related signaling pathways.
Computational Chemistry and Molecular Modeling of 4 Phenyl 1 1 Phenylhexyl Piperidin 4 Ol and Its Analogues
Quantum Chemical Calculations (e.g., DFT-B3LYP, HOMO-LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is widely used for its accuracy in predicting molecular geometries and energies.
For 4-arylpiperidin-4-ol derivatives, DFT calculations can elucidate the preferred conformations of the piperidine (B6355638) ring and the orientation of its substituents. The distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from these calculations.
The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. mdpi.comnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as it is energetically more favorable to remove an electron from the HOMO or add an electron to the LUMO. researchgate.net For analogues of 4-Phenyl-1-(1-phenylhexyl)piperidin-4-ol, this analysis can help in understanding their potential to interact with biological targets. While specific DFT studies on this compound are not widely published, analysis of similar piperidine-containing compounds suggests that the electronic properties are significantly influenced by the nature of the substituents on the piperidine nitrogen and the 4-phenyl group. sci-hub.senih.gov
Table 1: Representative Quantum Chemical Parameters for Piperidine Derivatives
| Parameter | Description | Typical Findings for Piperidine Analogues |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | The nitrogen atom and phenyl rings are often significant contributors. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | The LUMO is often distributed over the aromatic systems. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. mdpi.comnih.gov | Modifications to the N-substituent can modulate the energy gap, influencing reactivity. mdpi.com |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. | The lone pair on the piperidine nitrogen typically represents a region of negative potential, attractive for protonation. |
This table is illustrative and based on general findings for piperidine derivatives from computational studies.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. ucla.edu For this compound and its analogues, docking simulations are primarily performed with the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR) that is the main target for many opioid analgesics. wikipedia.orgresearchgate.net
These simulations place the ligand into the binding site of the receptor and score the different poses based on a scoring function that estimates the binding affinity. The results provide a detailed view of the potential interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. plos.org
Table 2: Key Interacting Residues in the µ-Opioid Receptor for 4-Arylpiperidine Ligands
| Receptor Residue | Location | Type of Interaction | Significance for Binding |
| Asp147 (TM3) | Transmembrane Helix 3 | Ionic Interaction/Salt Bridge | Considered a critical anchor point for the protonated nitrogen of the piperidine ring. mdpi.comresearchgate.net |
| Tyr148 (TM3) | Transmembrane Helix 3 | Hydrogen Bonding/Hydrophobic | Can interact with various parts of the ligand, contributing to affinity and selectivity. scilit.com |
| Trp293 (TM6) | Transmembrane Helix 6 | Hydrophobic/Aromatic | Important for the binding of the aromatic portions of the ligand and involved in receptor activation. scispace.com |
| His297 (TM6) | Transmembrane Helix 6 | Hydrogen Bonding/Hydrophobic | Can form interactions with ligands and is implicated in the binding of certain opioids. nih.gov |
| Tyr326 (TM7) | Transmembrane Helix 7 | Hydrogen Bonding/Hydrophobic | Interacts with the ligand and is involved in the network of residues that stabilize the active state. scispace.com |
This table is based on docking and mutagenesis studies of various 4-arylpiperidine ligands at the µ-opioid receptor.
Molecular Dynamics Simulations for Receptor Activation Mechanisms
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes that occur over time. scispace.com These simulations are crucial for understanding the mechanism of receptor activation, as they can reveal how the binding of a ligand induces structural rearrangements in the receptor that lead to downstream signaling. nih.gov
For the µ-opioid receptor, MD simulations have shown that agonist binding leads to a series of conformational changes, including an outward movement of transmembrane helix 6 (TM6) and a rearrangement of the intracellular loops. nih.gov These changes create a binding site for G proteins on the intracellular side of the receptor, initiating the signaling cascade. nih.gov
Simulations of the MOR with ligands like fentanyl have highlighted the role of specific residues, such as Trp293 and Tyr326, as "molecular switches" that adopt different conformations in the active and inactive states of the receptor. scispace.com The flexibility of the N-substituent of 4-arylpiperidine ligands, such as the phenylhexyl group in this compound, is thought to play a significant role in modulating these conformational changes and influencing the efficacy of the ligand (i.e., whether it acts as an agonist or antagonist). ucla.edunih.gov The dynamics of the ligand within the binding pocket and its influence on the surrounding water molecules are also important aspects revealed by MD simulations. biorxiv.org
Homology Modeling and Receptor Topography Elucidation
In the absence of an experimentally determined crystal structure for a specific receptor or receptor-ligand complex, homology modeling can be used to build a three-dimensional model based on the known structure of a related protein (the template). nih.govnih.gov For the µ-opioid receptor, the crystal structure of bovine rhodopsin was initially used as a template for homology modeling due to its structural similarity as a GPCR. sci-hub.sebiorxiv.orgresearchgate.net More recently, the solved crystal structures of the µ-opioid receptor itself in various activation states have provided more accurate templates. wikipedia.org
Homology models of the µ-opioid receptor have been instrumental in elucidating the topography of the ligand-binding pocket. nih.govnih.gov These models help to visualize the shape and chemical environment of the active site, identifying key residues that are important for ligand recognition and binding. biorxiv.org By docking different ligands into these models, researchers can develop structure-activity relationships (SARs) that explain why certain chemical modifications lead to changes in affinity and efficacy. nih.gov The combination of homology modeling with experimental data from site-directed mutagenesis studies has been particularly powerful in refining our understanding of how ligands like this compound and its analogues interact with the receptor. nih.govbiorxiv.org
Metabolic Biotransformation Pathways of 4 Phenyl 1 1 Phenylhexyl Piperidin 4 Ol Analogues
In Vitro Metabolic Stability and Metabolite Identification Using Mass Spectrometry
The initial assessment of a compound's metabolic fate typically begins with in vitro metabolic stability assays. These experiments utilize subcellular fractions, such as liver microsomes or S9 fractions, or whole-cell systems like hepatocytes, to simulate the metabolic processes that occur in the liver. nih.gov The primary goal is to determine the rate at which the parent compound is consumed, providing an early indication of its likely clearance in the body.
For analogues of 4-Phenyl-1-(1-phenylhexyl)piperidin-4-ol, incubation with human liver microsomes (HLM) in the presence of necessary cofactors like NADPH allows for the evaluation of Phase I metabolic turnover. nih.gov The disappearance of the parent compound over time is monitored, typically by liquid chromatography-mass spectrometry (LC-MS). The results of such studies are often expressed as the percentage of the parent compound remaining after a specific incubation period or as an intrinsic clearance value.
High-resolution mass spectrometry (HRMS), particularly quadrupole time-of-flight (Q-TOF) MS, is a powerful tool for both quantifying the parent compound and identifying its metabolites. researchgate.net The high mass accuracy of Q-TOF MS enables the determination of the elemental composition of metabolites, providing crucial clues to their structure. By comparing the mass spectra of samples at different time points, new peaks corresponding to potential metabolites can be detected.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound Analogues in Human Liver Microsomes
| Compound Analogue | Incubation Time (min) | Parent Compound Remaining (%) |
| This compound | 0 | 100 |
| 15 | 85 | |
| 30 | 68 | |
| 60 | 45 | |
| Analogue A (different alkyl chain) | 0 | 100 |
| 15 | 92 | |
| 30 | 81 | |
| 60 | 65 | |
| Analogue B (substituted phenyl ring) | 0 | 100 |
| 15 | 75 | |
| 30 | 52 | |
| 60 | 28 |
This table presents hypothetical data for illustrative purposes, based on typical metabolic stability assays.
Characterization of Phase I Metabolic Transformations (e.g., Hydroxylation)
Phase I metabolism generally involves the introduction or exposure of functional groups, such as hydroxyl (-OH) groups, through oxidation, reduction, or hydrolysis. For 4-phenylpiperidine (B165713) derivatives, hydroxylation is a common metabolic pathway. semanticscholar.org In the case of this compound analogues, several sites on the molecule are susceptible to hydroxylation by cytochrome P450 (CYP) enzymes.
Potential sites for hydroxylation include:
The phenyl ring attached to the piperidine (B6355638) at the 4-position.
The phenyl ring of the phenylhexyl substituent.
Various positions along the hexyl chain.
The piperidine ring itself.
The identification of these hydroxylated metabolites is achieved through tandem mass spectrometry (MS/MS). By fragmenting the metabolite ions, characteristic neutral losses or product ions can be observed, helping to pinpoint the location of the modification. For example, a neutral loss of 18 Da (H₂O) from a protonated molecule in an MS/MS spectrum is often indicative of a hydroxyl group.
Another significant Phase I biotransformation for compounds with N-alkyl groups is N-dealkylation. semanticscholar.org For this compound, this would involve the cleavage of the N-(1-phenylhexyl) group, leading to the formation of 4-phenylpiperidin-4-ol (B156043).
Table 2: Predicted Phase I Metabolites of this compound Identified by LC-HRMS/MS
| Metabolite | Biotransformation | Predicted m/z [M+H]⁺ | Key MS/MS Fragment Ions |
| M1 | Monohydroxylation (phenyl ring) | 368.2584 | Fragments indicating hydroxylation on one of the phenyl rings |
| M2 | Monohydroxylation (hexyl chain) | 368.2584 | Fragments indicating hydroxylation on the alkyl chain |
| M3 | Dihydroxylation | 384.2533 | Fragments indicating the addition of two hydroxyl groups |
| M4 | N-Dealkylation | 178.1226 | Corresponds to the m/z of 4-phenylpiperidin-4-ol |
This table presents predicted data based on common metabolic pathways for analogous compounds.
Application of Untargeted Metabolomics in Biotransformation Studies
Untargeted metabolomics offers a comprehensive approach to studying biotransformation by aiming to detect all measurable metabolites in a biological sample, rather than just a predefined list. nih.govnih.gov This is particularly valuable for discovering novel or unexpected metabolic pathways. In the context of this compound analogues, an untargeted metabolomics workflow would involve analyzing LC-HRMS data from in vitro incubations using advanced data processing tools.
The process typically involves:
Data Acquisition: Collecting full-scan HRMS data from samples incubated with and without the test compound (control).
Peak Detection and Alignment: Using software to identify all chromatographic peaks and align them across different samples.
Statistical Analysis: Employing multivariate statistical methods, such as Principal Component Analysis (PCA), to highlight significant differences between the dosed and control groups, thus identifying features corresponding to the parent compound and its metabolites.
Metabolite Annotation and Identification: The significantly altered features are then subjected to MS/MS analysis for structural elucidation. Databases and in silico fragmentation tools can aid in the putative identification of these metabolites. chemrxiv.org
This approach minimizes the bias inherent in targeted methods and can reveal a more complete picture of the metabolic fate of a compound. nih.gov For complex molecules like the analogues of this compound, untargeted metabolomics is instrumental in building a comprehensive metabolic map.
Q & A
Q. What are the recommended methods for synthesizing 4-Phenyl-1-(1-phenylhexyl)piperidin-4-ol, and how can purity be validated?
Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, using piperidin-4-one derivatives as precursors. Purity validation requires techniques like HPLC (for retention time analysis), NMR (for structural confirmation), and mass spectrometry (for molecular weight verification). Safety protocols, including protective equipment and proper waste disposal, must align with GHS hazard classifications (e.g., skin/eye irritation risks) .
Q. How should researchers handle contradictions in reported biological activities of piperidine derivatives like this compound?
Contradictions may arise from differences in assay conditions (e.g., cell lines, concentrations) or structural analogs. Conduct a systematic literature review to identify variables affecting activity, then design controlled experiments to isolate factors (e.g., stereochemistry, substituent effects). Cross-reference findings with theoretical frameworks, such as receptor-binding models, to contextualize discrepancies .
Q. What safety protocols are critical when working with this compound in laboratory settings?
Follow GHS guidelines:
- Use fume hoods to avoid inhalation (H335).
- Wear nitrile gloves , protective eyewear, and lab coats (H315/H319).
- Store waste in labeled containers for professional disposal .
Advanced Research Questions
Q. How can researchers integrate this compound into a theoretical framework for studying neuropharmacological mechanisms?
Link the compound’s structure (e.g., piperidine core, phenyl groups) to established theories like dopamine receptor modulation or sigma-1 receptor interactions . Design experiments using electrophysiology or radioligand binding assays to test hypotheses. Ensure methodological alignment with prior studies to enable meta-analyses .
Q. What experimental design strategies minimize bias when evaluating the compound’s pharmacokinetic properties?
Use factorial designs to test variables (e.g., dosage, administration route) systematically. Employ blinded assays and randomized sample allocation. Validate results with orthogonal methods (e.g., LC-MS for bioavailability, microsomal stability tests). Address confounding factors like metabolic enzyme variability using human hepatocyte models .
Q. How can computational methods enhance the interpretation of this compound’s structure-activity relationships (SAR)?
Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Use QSAR models to correlate substituent effects (e.g., alkyl chain length) with biological data. Validate predictions with in vitro assays and compare results to existing pharmacophore databases .
Q. What methodologies resolve inconsistencies in toxicity profiles between in vitro and in vivo studies?
Conduct ADMET profiling to assess metabolic stability, membrane permeability, and cytotoxicity. Use toxicogenomics to identify gene expression changes linked to organ-specific toxicity. Cross-validate findings with histopathological analyses in animal models, ensuring dose ranges reflect therapeutic indices .
Methodological Framework Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
